N-[(2Z)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
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Overview
Description
N-[(2Z)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring, a phenyl group, and an oxathiine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multiple steps, starting with the preparation of the benzothiazole ring This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the benzothiazole or phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
N-[(2Z)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Similar in that it contains a benzene ring with a substituent, but differs in its functional groups and overall structure.
tert-Butyl carbamate: Another compound with a carboxamide group, but with a different core structure.
Uniqueness
N-[(2Z)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is unique due to its combination of a benzothiazole ring, a phenyl group, and an oxathiine ring, which imparts specific chemical and biological properties not found in simpler compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H13FN2O4S2 |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C18H13FN2O4S2/c19-12-6-7-13-14(10-12)26-18(20-13)21-17(22)15-16(11-4-2-1-3-5-11)27(23,24)9-8-25-15/h1-7,10H,8-9H2,(H,20,21,22) |
InChI Key |
FSWCRFYTBWSQKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C(=C(O1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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